

Application Notes and Protocols: Synthesis of 3,4-Dimethoxynitrobenzene from Veratrole

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Compound of Interest

Compound Name: 3,4-Dimethoxynitrobenzene

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Document ID: ANP-DMNB-20251225 Version: 1.0 Issued: 2025-12-25

Introduction

3,4-Dimethoxynitrobenzene, also known as 4-nitroveratrole, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a nitro group and two methoxy substituents on a benzene ring, allows for a variety of chemical transformations. The nitro moiety can be readily reduced to an amine, providing a key functional group for the synthesis of more complex molecules, including various pharmaceutical agents. This document provides a detailed protocol for the synthesis of **3,4-dimethoxynitrobenzene** via the electrophilic nitration of veratrole (1,2-dimethoxybenzene).

Applications in Research and Drug Development

3,4-Dimethoxynitrobenzene serves as a crucial building block in organic synthesis. Its primary application in drug development lies in its role as a precursor to 3,4-dimethoxyaniline (4-aminoveratrole), a key intermediate in the synthesis of a range of pharmaceuticals. The conversion of the nitro group to an amine is a fundamental transformation that opens up pathways to construct bioactive molecules. 3,4-Dimethoxyaniline is utilized in the synthesis of compounds for various therapeutic areas.^{[1][2][3]}

Additionally, nitroaromatic compounds, in general, are an important class of molecules in medicinal chemistry, with some exhibiting a range of biological activities.[4] While direct therapeutic applications of **3,4-dimethoxynitrobenzene** are not prominent, its role as a versatile intermediate makes it a compound of significant interest to the pharmaceutical industry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property	Veratrole (Starting Material)	3,4-Dimethoxynitrobenzene (Product)
Synonyms	1,2-Dimethoxybenzene	4-Nitroveratrole, 1,2-Dimethoxy-4-nitrobenzene
CAS Number	91-16-7	709-09-1
Molecular Formula	C ₈ H ₁₀ O ₂	C ₈ H ₉ NO ₄
Molecular Weight	138.16 g/mol	183.16 g/mol
Appearance	Colorless to pale yellow liquid	Yellow crystalline solid
Melting Point	22-23 °C	95-98 °C
Boiling Point	206-207 °C	230 °C at 17 mmHg

Experimental Protocol: Synthesis of 3,4-Dimethoxynitrobenzene

This protocol details the laboratory-scale synthesis of **3,4-dimethoxynitrobenzene** from veratrole via electrophilic aromatic substitution. The reaction employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

4.1. Materials and Reagents

- Veratrole (1,2-dimethoxybenzene)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice (from deionized water)
- Deionized Water
- Ethanol (for recrystallization)
- Sodium Bicarbonate (NaHCO_3) solution, saturated
- Sodium Sulfate (Na_2SO_4), anhydrous
- Dichloromethane (CH_2Cl_2) or Ethyl Acetate (EtOAc) for extraction

4.2. Equipment

- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beakers
- Graduated cylinders
- Büchner funnel and filter flask
- Filter paper
- Rotary evaporator (optional)
- Melting point apparatus

- Standard laboratory glassware

4.3. Reaction Procedure

- **Preparation of the Nitrating Mixture:** In a small beaker or flask, carefully add 15 mL of concentrated sulfuric acid. Cool the acid in an ice bath. Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the cooled sulfuric acid. Keep the nitrating mixture in the ice bath until needed.
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of veratrole in 30 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
- **Nitration:** Slowly add the cold nitrating mixture dropwise to the stirred veratrole solution using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
- **Quenching:** Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate of **3,4-dimethoxynitrobenzene** will form.
- **Isolation of Crude Product:** Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water until the washings are neutral to litmus paper.

4.4. Purification by Recrystallization

- Transfer the crude, air-dried product to a beaker.
- Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
- Allow the clear, hot solution to cool slowly to room temperature.

- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

4.5. Characterization

The identity and purity of the final product can be confirmed by the following methods:

- Melting Point: The melting point of the purified **3,4-dimethoxynitrobenzene** should be in the range of 95-98 °C.
- Spectroscopy: ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of the product.

Data Presentation

Table 1: Reagent Quantities and Properties

Reagent	Molecular Weight (g/mol)	Quantity (g)	Moles (mol)	Volume (mL)	Density (g/mL)
Veratrole	138.16	13.8	0.1	~12.8	1.08
Concentrated H ₂ SO ₄ (98%)	98.08	-	-	15	1.84
Concentrated HNO ₃ (70%)	63.01	-	-	10	1.42

Table 2: Expected Yield and Product Characteristics

Parameter	Expected Value
Theoretical Yield	18.32 g
Typical Actual Yield	14.7 - 16.5 g (80-90%)
Appearance	Yellow crystalline solid
Melting Point	95-98 °C
Purity (by GC/HPLC)	>98% after recrystallization

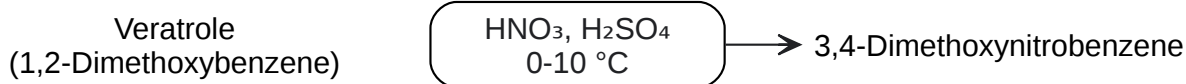
Table 3: Spectroscopic Data for **3,4-Dimethoxynitrobenzene**

Technique	Expected Chemical Shifts (δ, ppm) and Multiplicities
¹ H NMR	~7.8 (d, 1H, H-5), ~7.6 (s, 1H, H-2), ~7.0 (d, 1H, H-6), ~4.0 (s, 3H, -OCH ₃), ~3.9 (s, 3H, -OCH ₃)
¹³ C NMR	~154, ~149, ~142, ~118, ~111, ~106, ~57, ~56

Note: Exact chemical shifts may vary depending on the solvent and instrument used.[5][6][7][8]

Visualizations

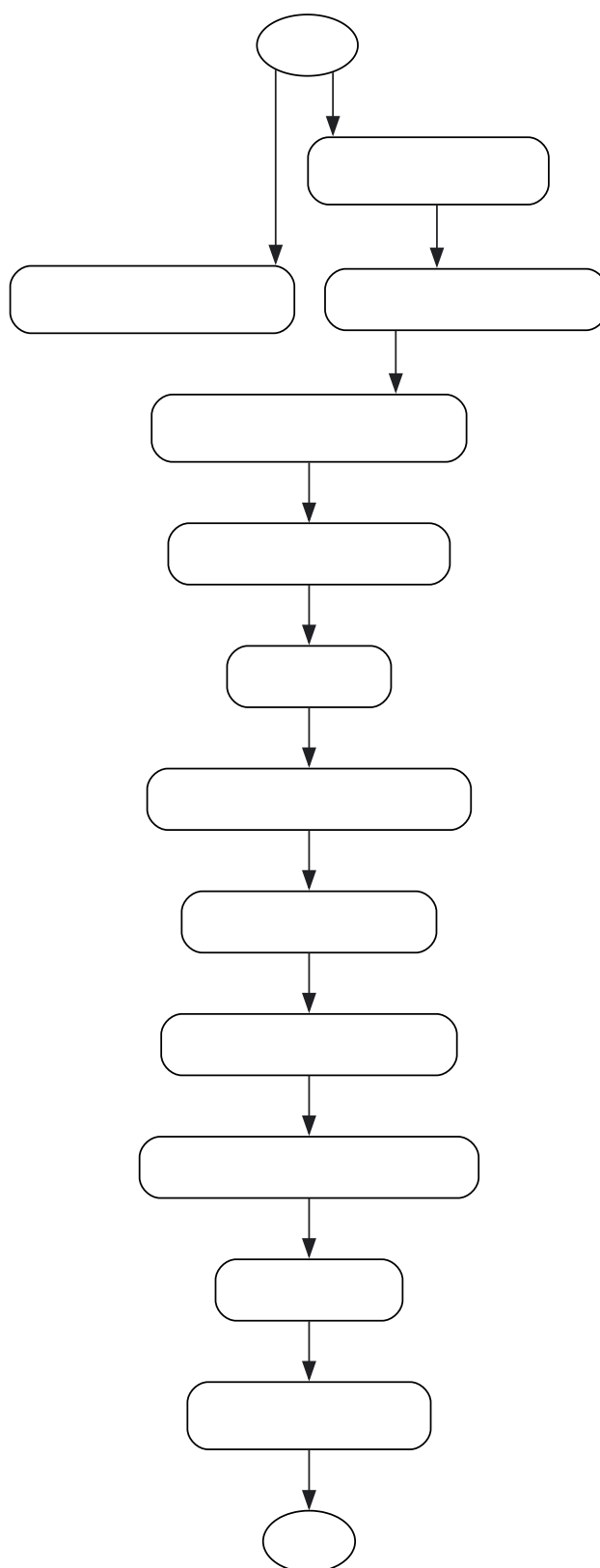
6.1. Reaction Scheme



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Caption: Nitration of Veratrole.

6.2. Experimental Workflow



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Caption: Synthesis Workflow.

6.3. Application Pathway



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Caption: Synthetic utility in drug development.

Safety Precautions

- **Concentrated Acids:** Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- **Nitration Reaction:** The nitration of aromatic compounds is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions and the formation of dinitro byproducts. Always add the nitrating mixture slowly to the cooled substrate solution.
- **Quenching:** Quenching the reaction mixture on ice should be done slowly and with good stirring to dissipate the heat generated.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The authors are not liable for any damages or injuries resulting from the use of this information.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 3,4-Dimethoxynitrobenzene from Veratrole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134838#synthesis-of-3-4-dimethoxynitrobenzene-from-veratrole>]

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